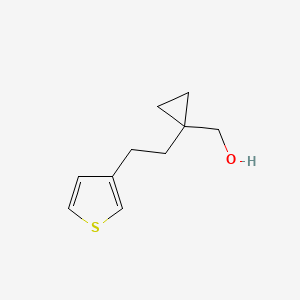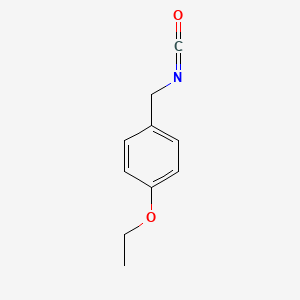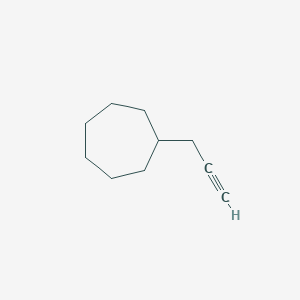
Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate: is an organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions: Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In chemistry, Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
作用機序
The mechanism of action of Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target molecule. This interaction can modulate the activity of the target, leading to desired biological effects.
類似化合物との比較
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Methyl 5-(trifluoromethyl)benzoate: Contains a benzene ring instead of a pyrrolidine ring.
Uniqueness: Methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H10F3NO2 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC名 |
methyl 5-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h4-5,11H,2-3H2,1H3 |
InChIキー |
OWASQPWJUSXWDO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















